Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate
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Overview
Description
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a benzoate group attached to a methyl ester, with a cyclopropylamino and oxoethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzoates or halogenated benzoates.
Scientific Research Applications
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester group.
Mechanism of Action
The mechanism of action of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar fragrance properties.
Ethyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate: An ethyl ester analog with slightly different physical properties.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups but different ester or amide functionalities.
Uniqueness
Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropylamino group adds a level of steric hindrance and electronic effects that can influence its interactions with biological targets .
Properties
Molecular Formula |
C13H15NO4 |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 4-[2-(cyclopropylamino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)9-2-6-11(7-3-9)18-8-12(15)14-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,15) |
InChI Key |
MTIDMCCESZCGFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CC2 |
Origin of Product |
United States |
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